molecular formula C16H15FO2 B8130922 3-(2-Fluoro-4-methylphenethyl)benzoic acid

3-(2-Fluoro-4-methylphenethyl)benzoic acid

Cat. No.: B8130922
M. Wt: 258.29 g/mol
InChI Key: VTXHTWHDNLIVLF-UHFFFAOYSA-N
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Description

3-(2-Fluoro-4-methylphenethyl)benzoic acid is an organic compound with the molecular formula C16H15FO2 and a molecular weight of 258.29 g/mol . This compound is characterized by the presence of a benzoic acid moiety substituted with a 2-fluoro-4-methylphenethyl group. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-4-methylphenethyl)benzoic acid typically involves the reaction of 2-fluoro-4-methylphenethyl bromide with benzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-4-methylphenethyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Fluoro-4-methylphenethyl)benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-4-methylphenethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-(trifluoromethyl)benzoic acid: Similar in structure but with a trifluoromethyl group instead of a methyl group.

    4-Fluorobenzoic acid: Lacks the phenethyl group but contains a fluorine atom on the benzene ring.

    2-Fluoro-4-methylbenzoic acid: Similar structure but without the phenethyl group

Uniqueness

3-(2-Fluoro-4-methylphenethyl)benzoic acid is unique due to the presence of both the 2-fluoro-4-methylphenethyl group and the benzoic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Biological Activity

3-(2-Fluoro-4-methylphenethyl)benzoic acid is a benzoic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by the presence of a fluorinated phenethyl group, suggests possible interactions with various biological targets, making it a subject of interest for therapeutic applications.

The synthesis of this compound typically involves the reaction of 2-fluoro-4-methylphenethyl bromide with benzoic acid. This reaction is often facilitated by potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which may influence its biological activity.

Biological Activity

Research has indicated that this compound exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity. This is particularly relevant in the context of drug development where enzyme inhibitors are sought for therapeutic applications.
  • Receptor Modulation : The presence of the fluorine atom in its structure enhances binding affinity to certain receptors. This property is crucial for compounds designed to modulate receptor activity, such as those involved in pain management or inflammation.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of benzoic acids, including this compound, may exhibit antimicrobial properties against various pathogens. This opens avenues for exploring its use in treating infections .

The mechanism of action for this compound likely involves:

  • Binding to Biological Targets : The compound may bind to specific proteins or enzymes, altering their function.
  • Influencing Signaling Pathways : By modulating receptor activity, it can influence downstream signaling pathways critical for cellular responses.

Case Studies and Research Findings

Several studies have explored the biological implications of fluorinated benzoic acids:

  • Study on Antimicrobial Properties : A study demonstrated that derivatives similar to this compound exhibited antimicrobial activities against Acinetobacter baumannii, suggesting potential therapeutic uses in treating resistant infections .
  • Inhibition Studies : Research focusing on enzyme inhibition has shown that fluorinated compounds can significantly enhance inhibitory effects compared to non-fluorinated counterparts. This is attributed to improved interactions due to the electronegative nature of fluorine .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
3-Fluoro-4-(trifluoromethyl)benzoic acidTrifluoromethyl groupEnhanced receptor agonistic activity
4-Fluorobenzoic acidFluorine on benzene ringModerate antimicrobial properties
2-Fluoro-4-methylbenzoic acidMethyl group without phenethyl moietyLimited biological data

Properties

IUPAC Name

3-[2-(2-fluoro-4-methylphenyl)ethyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO2/c1-11-5-7-13(15(17)9-11)8-6-12-3-2-4-14(10-12)16(18)19/h2-5,7,9-10H,6,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXHTWHDNLIVLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCC2=CC(=CC=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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